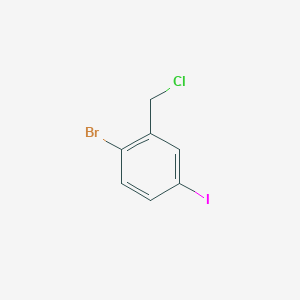
1-Bromo-2-(chloromethyl)-4-iodobenzene
Overview
Description
1-Bromo-2-(chloromethyl)-4-iodobenzene is an aromatic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to a benzene ring. The unique arrangement of these halogens imparts distinctive chemical properties to the compound, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(chloromethyl)-4-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 2-(chloromethyl)-4-iodobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(chloromethyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles. For example, the chlorine atom can be substituted by a hydroxyl group to form a corresponding phenol derivative.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the introduction of hydrogen atoms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Phenol derivatives, amines, or ethers depending on the nucleophile used.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dehalogenated benzene derivatives or hydrogenated products.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-4-iodobenzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of halogenated compounds’ effects on biological systems, including their potential as antimicrobial or anticancer agents.
Medicine: As a precursor in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: In the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-4-iodobenzene involves its interaction with various molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and binding affinity of the compound with biological molecules. The presence of multiple halogens can also enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the iodine atom, resulting in different reactivity and applications.
1-Iodo-2-(chloromethyl)benzene: Lacks the bromine atom, affecting its chemical properties and uses.
1-Bromo-4-iodobenzene: Lacks the chloromethyl group, leading to variations in its chemical behavior.
Uniqueness: 1-Bromo-2-(chloromethyl)-4-iodobenzene is unique due to the presence of three different halogens, which impart distinct reactivity and versatility in chemical synthesis. The combination of bromine, chlorine, and iodine allows for selective functionalization and modification, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTYFZLHONGTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281871 | |
| Record name | 1-Bromo-2-(chloromethyl)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946525-31-1 | |
| Record name | 1-Bromo-2-(chloromethyl)-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946525-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(chloromethyl)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
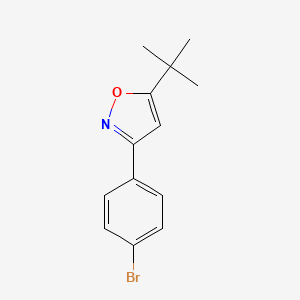
![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)
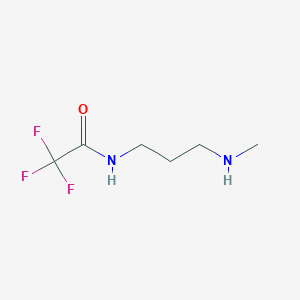
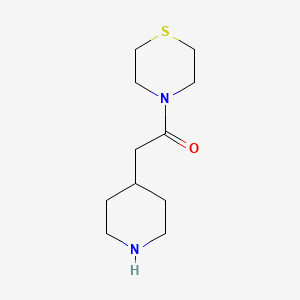
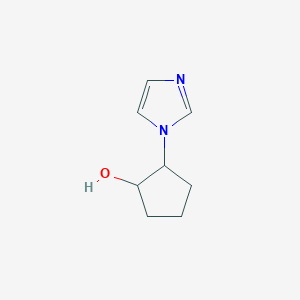
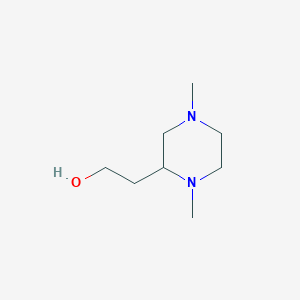
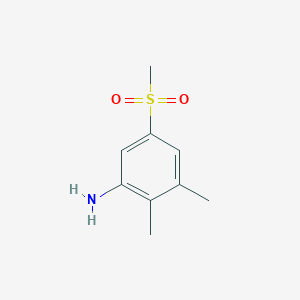
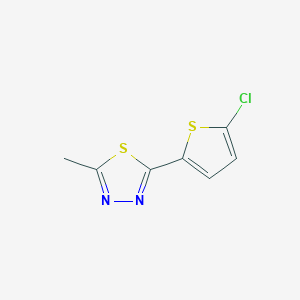
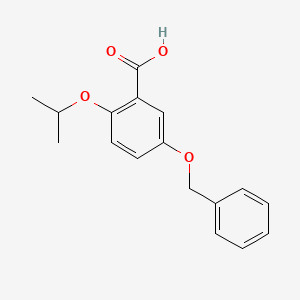
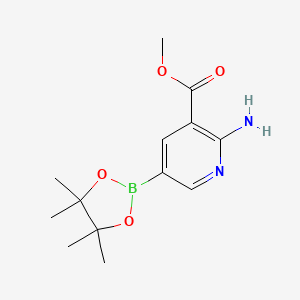

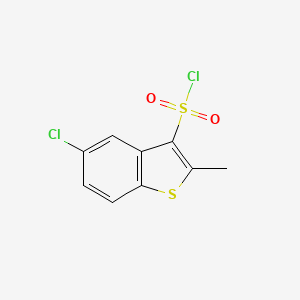
![3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol](/img/structure/B1467803.png)
![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1467804.png)
